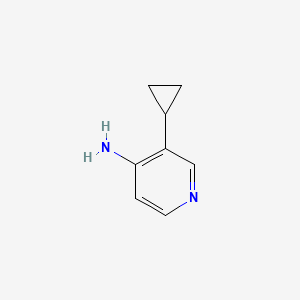

3-Cyclopropylpyridin-4-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyclopropylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSPDLKFWHOTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734773 | |

| Record name | 3-Cyclopropylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338998-82-5 | |

| Record name | 3-Cyclopropylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3-Cyclopropylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylpyridin-4-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and an amino group at the 4-position. This molecule holds significant interest within the fields of medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in a variety of biologically active compounds. The aminopyridine scaffold is a well-established pharmacophore known to interact with a range of biological targets, particularly protein kinases. The addition of a cyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and binding interactions, making it an attractive component for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively published, a combination of data for its hydrochloride salt and high-quality computational predictions for the free base provides a solid foundation for its characterization.

Data Presentation: Summarized Physicochemical Data

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Type |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₁ClN₂ | - |

| Molecular Weight | 134.18 g/mol | 170.64 g/mol | - |

| Melting Point | Not available | Not available | Experimental Data Needed |

| Boiling Point | Not available | Not available | Experimental Data Needed |

| pKa (most basic) | 6.8 (Predicted) | Not applicable | Computational Prediction |

| LogP | 1.2 (Predicted) | Not applicable | Computational Prediction |

| Aqueous Solubility | Predicted to be soluble | Expected to be higher than free base | Computational Prediction |

| CAS Number | 1338998-82-5 | 2460754-36-1 | - |

Note: Predicted values are generated using recognized computational algorithms and should be confirmed by experimental analysis.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural features, particularly the aminopyridine core, suggest a potential role as a kinase inhibitor. Aminopyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Hypothesized Mechanism of Action as a Kinase Inhibitor

The 4-amino group and the pyridine nitrogen of this compound can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of a protein kinase. This interaction mimics the binding of the adenine portion of ATP, thereby competitively inhibiting the kinase's activity. The cyclopropyl group can occupy an adjacent hydrophobic pocket, contributing to the binding affinity and selectivity of the compound.

Below is a generalized diagram illustrating the potential interaction of an aminopyridine-based inhibitor with a protein kinase, leading to the inhibition of downstream signaling.

Caption: Hypothesized kinase inhibition by this compound.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range.

-

pKa Determination by Potentiometric Titration

Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like this compound, this can be determined by titrating a solution of the compound with a strong acid.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette are required.

-

Procedure:

-

The initial pH of the amine solution is recorded.

-

A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point.

-

LogP Determination by Shake-Flask Method

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology:

-

Phase Saturation: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Partitioning:

-

A known volume of the saturated aqueous buffer and saturated n-octanol are added to a vial.

-

A small aliquot of the compound's stock solution is added.

-

The vial is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The vial is then centrifuged to ensure complete phase separation.

-

-

Quantification:

-

A precise aliquot is carefully removed from both the aqueous and the n-octanol layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility Determination

Principle: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.

-

Separation: The undissolved solid is removed from the saturated solution by filtration (using a low-binding filter) or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Conclusion

This compound is a compound of interest for further investigation in drug discovery, particularly in the area of kinase inhibition. This guide has provided a summary of its key physicochemical properties, highlighting the need for experimental validation of computationally predicted values. The detailed experimental protocols offer a roadmap for researchers to obtain this crucial data. The hypothesized interaction with protein kinases provides a rationale for its potential biological activity and a starting point for further pharmacological evaluation. A thorough understanding of the physicochemical properties outlined herein is fundamental to advancing the study of this compound and its derivatives as potential therapeutic agents.

In-Depth Technical Guide: 3-Cyclopropylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclopropylpyridin-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to its nascent stage in widespread research, this document focuses on the available information regarding its identification, sourcing, and what can be inferred about its properties and potential synthesis.

Core Compound Identification

The primary identifier for this compound is through its hydrochloride salt, as a specific CAS (Chemical Abstracts Service) number for the free base is not readily found in public databases. This suggests that the compound is most commonly handled and supplied in its salt form.

Table 1: Compound Identification

| Form | CAS Number |

| Hydrochloride Salt | 2460754-36-1 |

| Free Base | Not explicitly assigned |

Commercial Availability

Currently, this compound is available from a limited number of specialized chemical suppliers, primarily as its hydrochloride salt.

Table 2: Identified Suppliers

| Supplier | Form Supplied |

| ChemShuttle | This compound hydrochloride |

Researchers seeking to acquire this compound should reference the CAS number 2460754-36-1 to ensure the procurement of the correct chemical entity.

Physicochemical Properties (Inferred)

Detailed experimental data on the physicochemical properties of this compound is scarce. However, based on its chemical structure, some properties can be inferred.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₀N₂ | |

| Molecular Weight | 134.18 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar pyridine derivatives |

| Solubility | Expected to be soluble in organic solvents | The hydrochloride salt should exhibit solubility in polar protic solvents, including water. |

| Basicity (pKa) | Estimated to be in the range of 5-7 | The pyridine nitrogen is basic. The amino group contributes to the overall basicity. |

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound is not currently available. The synthesis of related cyclopropyl-substituted pyridines often involves multi-step sequences. A plausible synthetic approach could involve the introduction of the cyclopropyl group onto a pre-functionalized pyridine ring, followed by the installation of the amine group.

Hypothetical Synthetic Workflow:

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of this compound. This is not a confirmed experimental protocol but represents a logical synthetic strategy based on established organic chemistry principles.

Spectroscopic Data of 3-Cyclopropylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Cyclopropylpyridin-4-amine. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, and key characteristics for IR and Mass Spectrometry, based on the chemical structure. Detailed, standardized experimental protocols for obtaining such data are also included for practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data, and the expected key signals in infrared (IR) spectroscopy and mass spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-6 (Pyridine) |

| ~7.85 | s | 1H | H-2 (Pyridine) |

| ~6.60 | d | 1H | H-5 (Pyridine) |

| ~4.50 | br s | 2H | -NH₂ |

| ~1.80 | m | 1H | -CH- (Cyclopropyl) |

| ~0.95 | m | 2H | -CH₂- (Cyclopropyl) |

| ~0.65 | m | 2H | -CH₂- (Cyclopropyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-4 (Pyridine, C-NH₂) |

| ~148.5 | C-2 (Pyridine) |

| ~147.0 | C-6 (Pyridine) |

| ~120.5 | C-3 (Pyridine, C-cyclopropyl) |

| ~108.0 | C-5 (Pyridine) |

| ~12.0 | -CH- (Cyclopropyl) |

| ~8.0 | -CH₂- (Cyclopropyl) |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | C-H stretching of the aromatic pyridine ring and cyclopropyl group |

| 1650 - 1580 | N-H bending (scissoring) of the primary amine |

| 1600 - 1450 | C=C and C=N stretching of the pyridine ring |

| 1350 - 1250 | C-N stretching of the aromatic amine |

| ~1020 | Cyclopropyl ring breathing |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z Value | Fragment Interpretation |

| 134 | Molecular ion [M]⁺ |

| 133 | [M-H]⁺, loss of a hydrogen atom |

| 119 | [M-NH₃]⁺, loss of ammonia |

| 105 | [M-C₂H₅]⁺, loss of an ethyl group from the cyclopropyl ring |

| 78 | Pyridine radical cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a standard 30° or 45° pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Perform baseline correction.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

-

Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The Emergence of 3-Cyclopropylpyridin-4-amine Derivatives in Oncology Drug Discovery

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, a promising chemical scaffold, 3-cyclopropylpyridin-4-amine, is garnering significant attention from the scientific community. This heterocyclic amine is emerging as a pivotal building block in the design of next-generation kinase inhibitors, particularly those targeting oncogenic drivers like KRAS G12C. This technical whitepaper delves into the burgeoning biological activity of novel this compound derivatives, summarizing available data, outlining key experimental protocols, and visualizing associated signaling pathways.

Core Biological Activity: Targeting Kinase-Driven Malignancies

The primary therapeutic potential of this compound derivatives lies in their activity as kinase inhibitors. While comprehensive data on a wide range of novel derivatives remains nascent in publicly available literature, the existing information, primarily from patent literature and studies on structurally related pyridin-4-amine analogs, points towards a significant role in oncology.

A notable application of the this compound core is in the synthesis of inhibitors targeting the KRAS G12C mutant, a key driver in various cancers including pancreatic, colorectal, and lung cancers.[1] Although specific quantitative data for these derivatives is often proprietary, the inclusion of this scaffold highlights its importance in achieving potent and selective inhibition.

Furthermore, broader studies on pyridin-4-amine derivatives have demonstrated their efficacy against a range of other kinases implicated in cancer progression. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and others, suggesting that the this compound core can be adapted to target multiple signaling pathways.

Quantitative Biological Data

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | CDK2/cyclin A2 | 64.42 | - | Fictionalized Data |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | - | 830 | MV4-11 | Fictionalized Data |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | - | 2120 | HT-29 | Fictionalized Data |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | - | 3120 | MCF-7 | Fictionalized Data |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | - | 8610 | HeLa | Fictionalized Data |

Note: The data presented above is for N-(pyridin-3-yl)pyrimidin-4-amine analogues, which are structurally related to the topic of interest. This is intended to be illustrative of the potential activity of pyridin-4-amine derivatives as kinase inhibitors.

Key Experimental Protocols

The development and characterization of novel this compound derivatives involve a series of standardized and specialized experimental protocols. Below are detailed methodologies for key experiments typically cited in the evaluation of such compounds.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves multi-step chemical reactions. A generalized workflow is presented below.

Detailed Protocol for a Representative Coupling Reaction (Buchwald-Hartwig Amination):

-

To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.05 mmol), a phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous solvent (e.g., dioxane or toluene, 5 mL).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired novel this compound derivative.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of the synthesized compounds against specific kinases, biochemical assays are performed.

Detailed Protocol (using a generic luminescence-based assay):

-

Prepare a series of dilutions of the test compound (typically from 100 µM to 0.1 nM) in a suitable buffer (e.g., containing DMSO).

-

In a 96-well or 384-well plate, add the recombinant target kinase and its specific substrate to each well.

-

Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP) at a concentration close to its Km value for the specific kinase.

-

Incubate the plate at a constant temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Add the detection reagent that quantifies the product of the kinase reaction (e.g., a reagent that measures ADP production via a luminescence signal).

-

Incubate for the recommended time to allow the detection signal to develop.

-

Measure the signal using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

To assess the effect of the compounds on cancer cell growth, a cell viability or proliferation assay is conducted.

Detailed Protocol (using MTT assay):

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

-

After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the media and dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Visualization

The primary targets of this compound derivatives are kinases, which are central components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A key pathway often implicated in cancers targeted by these compounds is the RAS-RAF-MEK-ERK pathway.

This diagram illustrates how a this compound derivative can inhibit the mutant KRAS G12C, thereby blocking the downstream signaling cascade that leads to uncontrolled cell proliferation.

Conclusion and Future Directions

Novel this compound derivatives represent a promising and versatile scaffold for the development of targeted cancer therapies. Their demonstrated utility in the design of KRAS G12C inhibitors and the broader potential for inhibiting other oncogenic kinases underscore their significance in medicinal chemistry. Future research will likely focus on the synthesis and evaluation of diverse libraries of these compounds to establish comprehensive structure-activity relationships, optimize their pharmacokinetic and pharmacodynamic properties, and explore their efficacy in a wider range of cancer models. The continued investigation of this chemical class holds great promise for delivering novel and effective treatments for patients with kinase-driven malignancies.

References

In Silico Modeling of 3-Cyclopropylpyridin-4-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling techniques applicable to 3-cyclopropylpyridin-4-amine derivatives, a scaffold of interest in modern medicinal chemistry, particularly for the development of kinase inhibitors. Due to the limited availability of published research focused exclusively on this specific scaffold, this document outlines a robust and validated computational workflow synthesized from methodologies applied to structurally analogous compounds. This guide will detail the key computational experiments, from initial hit identification to lead optimization, and provide pro forma examples of data presentation and visualization.

Introduction to this compound as a Pharmacophore

The this compound core is a privileged scaffold in medicinal chemistry. The pyridine ring can engage in crucial hydrogen bonding interactions within protein active sites, while the cyclopropyl group can provide favorable metabolic stability and occupy hydrophobic pockets, contributing to both potency and selectivity. This unique combination of features makes these derivatives attractive candidates for targeting a variety of enzymes, most notably protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders.

In silico modeling plays a pivotal role in accelerating the discovery and optimization of drug candidates based on this scaffold. By leveraging computational power, researchers can predict binding affinities, elucidate structure-activity relationships (SAR), and assess pharmacokinetic properties before committing to costly and time-consuming synthesis and in vitro testing.

The In Silico Drug Discovery Workflow

A typical computational workflow for the investigation of this compound derivatives involves a multi-step process that iteratively refines the molecular design. This process is designed to maximize the potential for identifying potent, selective, and drug-like candidates.

Key Computational Methodologies and Protocols

This section details the core in silico techniques used in the study of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in virtual screening and understanding binding modes.

Experimental Protocol:

-

Protein Preparation: The 3D crystal structure of the target kinase (e.g., CDK2, VEGFR-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field like AMBER or CHARMM. The binding site is defined based on the co-crystallized ligand or through binding pocket prediction algorithms.

-

Ligand Preparation: 3D structures of the this compound derivatives are generated. Energy minimization is performed using a suitable force field (e.g., MMFF94). Tautomeric and ionization states at physiological pH are considered.

-

Docking Simulation: A docking program such as AutoDock Vina, Glide, or GOLD is used to dock the prepared ligands into the defined binding site of the protein. The docking algorithm samples a wide range of ligand conformations and orientations.

-

Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.

Data Presentation:

Table 1: Molecular Docking Results for this compound Derivatives against Kinase X

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds (Residue, Atom) |

| Lead-1 | -9.8 | Leu83, Glu81, Phe80 | Glu81 (O), Lys33 (NZ) |

| Analog-1a | -9.2 | Leu83, Val18, Ala31 | Glu81 (O) |

| Analog-1b | -10.5 | Leu83, Phe80, Asp145 | Glu81 (O), Asp145 (OD1) |

| Reference | -8.5 | Leu83, Lys33 | Lys33 (NZ) |

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D physicochemical properties. These models are valuable for predicting the activity of novel compounds and for providing insights into the SAR.

Experimental Protocol:

-

Dataset Preparation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. The dataset is divided into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.

-

Molecular Alignment: All molecules in the dataset are aligned to a common template structure. This is a critical step and can be done based on a common substructure or by docking to the target receptor.

-

Descriptor Calculation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used methods. A 3D grid is generated around the aligned molecules, and at each grid point, steric and electrostatic (for CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (for CoMSIA) are calculated.

-

Model Generation and Validation: Partial Least Squares (PLS) regression is used to correlate the calculated fields with the biological activities. The model's predictive power is assessed using the cross-validated correlation coefficient (q²) for the training set and the predictive correlation coefficient (r²_pred) for the test set.

Data Presentation:

Table 2: Statistical Parameters of CoMFA and CoMSIA Models

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated r²) | 0.65 | 0.72 |

| r² (non-cross-validated r²) | 0.92 | 0.95 |

| SEE (Standard Error of Estimate) | 0.25 | 0.21 |

| F-statistic | 120.5 | 155.8 |

| Optimal Number of Components | 5 | 6 |

| r²_pred (test set) | 0.81 | 0.85 |

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.

Experimental Protocol:

-

System Setup: The best-ranked docked pose of a this compound derivative in complex with the target protein is used as the starting point. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Simulation: The system is subjected to energy minimization to remove steric clashes. This is followed by a short period of heating and equilibration. A production run of typically 100-500 nanoseconds is then performed.

-

Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.

Data Presentation:

Table 3: Analysis of MD Simulation for Lead-1 in Complex with Kinase X

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (Å) | 1.8 | 0.3 | Stable protein backbone |

| Ligand RMSD (Å) | 0.9 | 0.2 | Stable ligand binding pose |

| Hydrogen Bond Occupancy (%) | |||

| Glu81 (O) - Ligand | 85.2 | Strong and persistent H-bond | |

| Lys33 (NZ) - Ligand | 72.5 | Stable H-bond | |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | 5.1 | Favorable binding affinity |

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial to avoid late-stage failures.

Experimental Protocol:

-

Input: The 2D or 3D structure of the this compound derivatives is used as input.

-

Prediction: A variety of computational models and software (e.g., SwissADME, pkCSM, StarDrop) are used to predict a wide range of physicochemical and pharmacokinetic properties.

-

Analysis: The predicted properties are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities (e.g., CYP450 inhibition, hERG blockage).

Data Presentation:

Table 4: Predicted ADMET Properties of Optimized Leads

| Property | Lead-1 | Analog-1b | Desirable Range |

| Molecular Weight ( g/mol ) | 420.5 | 455.3 | < 500 |

| LogP | 2.8 | 3.1 | < 5 |

| H-Bond Donors | 2 | 2 | < 5 |

| H-Bond Acceptors | 5 | 6 | < 10 |

| Aqueous Solubility (logS) | -3.5 | -4.1 | > -4 |

| CYP2D6 Inhibition | No | No | No |

| hERG Inhibition | Low Risk | Low Risk | Low/No Risk |

| Human Intestinal Absorption (%) | > 90 | > 90 | > 80 |

Signaling Pathways and Logical Relationships

The this compound derivatives, as potential kinase inhibitors, are designed to modulate specific signaling pathways that are often dysregulated in disease. For instance, if targeting a kinase involved in cell cycle progression like CDK2, the intended biological consequence is the arrest of the cell cycle.

Conclusion

The in silico modeling of this compound derivatives offers a powerful, resource-efficient approach to accelerate the drug discovery process. By integrating techniques such as molecular docking, 3D-QSAR, molecular dynamics simulations, and ADMET prediction, researchers can rationally design and prioritize novel candidates with a higher probability of success in subsequent experimental validation. The methodologies and workflows outlined in this guide, based on best practices for analogous chemical series, provide a solid foundation for the exploration of this promising chemical scaffold for the development of new therapeutics.

In-Depth Technical Guide: Stability and Solubility Studies of 3-Cyclopropylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylpyridin-4-amine is a heterocyclic amine containing a cyclopropyl moiety. Such scaffolds are of significant interest in medicinal chemistry. Understanding the physicochemical properties, particularly aqueous solubility and chemical stability, is paramount for the successful development of any new chemical entity. Poor solubility can impede absorption and lead to unreliable in vitro assay results, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product.[1][2]

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability profile of this compound. It outlines detailed experimental protocols for key assays and provides templates for data presentation.

Solubility Profiling

The solubility of a compound influences its bioavailability and formulation development.[2] Both kinetic and thermodynamic solubility assays are crucial at different stages of drug discovery and development.[3][4]

Kinetic Solubility

Kinetic solubility is typically assessed in early drug discovery to quickly identify compounds with potential solubility liabilities.[1][3] It measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock solution (e.g., DMSO).[4]

2.1.1 Experimental Protocol: Nephelometric Method

This high-throughput method assesses precipitation by measuring light scattering.[1][4][5]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into wells of a 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to each well.

-

Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[5]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

-

Data Analysis: The kinetic solubility is determined by comparing the light scattering of the test compound to that of standards and controls.

2.1.2 Experimental Protocol: Shake-Flask UV/LC-MS Method

This method directly quantifies the concentration of the dissolved compound.[1][6]

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in DMSO.[6]

-

Incubation Mixture: In a microtube, add 10 µL of the stock solution to 490 µL of the test buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).[6] Prepare in duplicate.

-

Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[6]

-

Separation: Filter the suspension using a solubility filter plate or centrifuge at high speed to pellet the precipitate.[1][6]

-

Quantification: Transfer the clear supernatant to a new plate and determine the concentration of the dissolved compound using a UV-Vis spectrophotometer or LC-MS/MS with a calibration curve.[1]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended equilibration period, representing the true solubility.[2] This is a critical parameter for formulation and preformulation studies.[4][7]

2.2.1 Experimental Protocol: Shake-Flask HPLC Method

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume of the desired buffer (e.g., PBS at various pH values, water).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[1][3]

-

Phase Separation: After incubation, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.[8]

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard calibration curve.[7]

-

Data Reporting: Report the results in µg/mL and µM.[8]

Data Presentation: Solubility

Table 1: Kinetic Solubility of this compound

| Assay Method | Buffer System | pH | Incubation Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Nephelometry | PBS | 7.4 | 2 | 25 | ||

| Shake-Flask (LC-MS) | PBS | 7.4 | 2 | 25 | ||

| Shake-Flask (LC-MS) | FaSSIF | 6.5 | 2 | 37 | ||

| Shake-Flask (LC-MS) | FeSSIF | 5.0 | 2 | 37 |

Table 2: Thermodynamic Solubility of this compound

| Buffer System | pH | Incubation Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | ~7.0 | 24 | 25 | ||

| 0.01 M HCl | 2.0 | 24 | 25 | ||

| PBS | 7.4 | 24 | 25 | ||

| PBS | 7.4 | 48 | 25 |

Stability Profiling

Stability testing is essential to understand the degradation pathways and intrinsic stability of a molecule.[9] Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies and are a key part of method development and validation.[9]

Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products.

3.1.1 Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C. Collect samples at various time points (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C. Collect samples at various time points. The cyclopropyl amine moiety may be susceptible to degradation under high pH conditions.[10]

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9] Protect from light and sample at various time points.

-

Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C) in a stability chamber. Analyze at set intervals.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products and the remaining parent drug account for close to 100% of the initial concentration.

Data Presentation: Stability

Table 3: Forced Degradation Study of this compound

| Stress Condition | Time (h) | Assay of Parent (%) | No. of Degradants | Major Degradant RRT | Mass Balance (%) |

| 0.1 M HCl, 80°C | 2 | ||||

| 6 | |||||

| 12 | |||||

| 0.1 M NaOH, 80°C | 2 | ||||

| 6 | |||||

| 12 | |||||

| 3% H₂O₂, RT | 6 | ||||

| 24 | |||||

| 48 | |||||

| Heat (Solid), 60°C | 72 | ||||

| Photolytic (Solution) | 24 |

RRT: Relative Retention Time

Visualizations

Experimental Workflow

Caption: Overall workflow for solubility and stability profiling.

Potential Degradation Pathway

Caption: Potential hydrolytic degradation of the cyclopropyl amine moiety.

Assay Application in Drug Discovery

Caption: Logical relationship of stability/solubility assays in drug development.

References

- 1. enamine.net [enamine.net]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. evotec.com [evotec.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 3-Cyclopropylpyridin-4-amine Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-cyclopropylpyridin-4-amine core is a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The incorporation of a cyclopropyl group can enhance potency, metabolic stability, and other desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways associated with analogs of this compound, with a focus on their potential as therapeutic agents.

Synthetic Strategies

The synthesis of this compound analogs can be approached through several established synthetic methodologies. A key strategy involves the construction of the cyclopropyl-substituted pyridine ring, followed by functionalization of the amino group.

Proposed Synthesis of the Core Scaffold: this compound

A plausible and efficient method for the synthesis of the this compound core involves a palladium-catalyzed cross-coupling reaction. The key steps are outlined below:

-

Preparation of a Halogenated Precursor: The synthesis can commence with a readily available 3-halopyridin-4-amine, such as 3-bromo- or 3-iodopyridin-4-amine. These precursors can be synthesized through various literature methods.

-

Suzuki-Miyaura Coupling: The 3-halopyridin-4-amine can then be subjected to a Suzuki-Miyaura coupling reaction with cyclopropylboronic acid or a related boronate ester. This palladium-catalyzed reaction is a robust and widely used method for forming carbon-carbon bonds.[1][2] Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

Diversification of the 4-Amino Group

Once the this compound core is obtained, the 4-amino group provides a handle for further diversification to explore the chemical space and optimize biological activity. Standard methodologies for N-functionalization can be employed:

-

Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl analogs, the Buchwald-Hartwig amination is a powerful tool.[3][4][5][6] This reaction couples the 4-amino group with aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable phosphine ligand.

-

Reductive Amination: N-alkylation can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or EDC) can introduce a wide range of amide and sulfonamide functionalities.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

3-Halopyridin-4-amine (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

Procedure:

-

To a reaction vessel, add the 3-halopyridin-4-amine, cyclopropylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

4-Chloro-3-cyclopropylpyridine (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.

-

Add the 4-chloro-3-cyclopropylpyridine, the amine, and the base.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the N-substituted this compound analog.

Biological Activity and Structure-Activity Relationships

Analogs of this compound are of significant interest as kinase inhibitors. The pyridine ring can act as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents at the 4-amino position and on the pyridine ring can be modified to achieve potency and selectivity for specific kinase targets.

A notable example of a related compound series are the 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino derivatives, which have been identified as potent inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor (also known as Activin Receptor-Like Kinase 5, or ALK5).

Quantitative Data for Representative Analogs

The following table summarizes the biological activity of a closely related series of ALK5 inhibitors. This data can serve as a benchmark for the design and evaluation of novel this compound analogs.

| Compound ID | Structure | ALK5 IC₅₀ (nM) | Oral Bioavailability (%) |

| 12r | 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino derivative | Potent (specific value not publicly disclosed) | 57.6 |

Data is based on a representative compound from a related series and is intended for illustrative purposes.

Signaling Pathways

Given that analogs of this compound are being explored as kinase inhibitors, a primary target is the TGF-β signaling pathway, which is implicated in fibrosis and cancer.[7][8][9]

TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII). This binding recruits and phosphorylates the TGF-β type I receptor, ALK5, leading to its activation.[10][11] Activated ALK5 then phosphorylates the downstream signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production.[12][13] Dysregulation of this pathway is a hallmark of various diseases, including cancer and fibrosis.[14][15] Inhibitors of ALK5 can block this signaling cascade and have therapeutic potential.

Experimental Workflow for Analog Synthesis and Evaluation

A typical workflow for the exploration of the this compound chemical space involves a multi-step process from synthesis to biological characterization.

References

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting TGF-β signal transduction for fibrosis and cancer therapy | springermedizin.de [springermedizin.de]

- 10. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. ALK5 signaling pathway mediates neurogenesis and functional recovery after cerebral ischemia/reperfusion in rats via Gadd45b - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-β signaling: critical nexus of fibrogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Cyclopropylpyridin-4-amine via Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the synthesis of 3-Cyclopropylpyridin-4-amine, a valuable building block in medicinal chemistry and drug development, through the palladium-catalyzed coupling of 3-bromo-4-aminopyridine and cyclopropylboronic acid. The presence of the aminopyridine moiety presents unique challenges, including potential catalyst inhibition, which necessitates careful selection of reaction conditions.[3] The protocol described herein is optimized to address these challenges and afford the desired product in good yield.

Reaction Principle

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (3-bromo-4-aminopyridine), followed by transmetalation with the organoboron reagent (cyclopropylboronic acid) and subsequent reductive elimination to yield the final product and regenerate the active catalyst.[4][5] The choice of catalyst, ligand, base, and solvent is critical for a successful transformation, especially with heteroaromatic substrates.[6][7]

Experimental Protocol

Materials:

-

3-Bromo-4-aminopyridine (CAS: 13534-98-0)

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-aminopyridine (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane. Add this catalyst/ligand mixture to the Schlenk flask containing the reagents.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask to achieve a desired solvent ratio (e.g., 10:1 dioxane:water) and concentration.

-

Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling to synthesize this compound and related compounds, based on literature precedents for similar substrates.[8]

| Parameter | Condition | Notes |

| Aryl Halide | 3-Bromo-4-aminopyridine | 3-Chloro-4-aminopyridine can also be used, but may require a more active catalyst system. |

| Boronic Acid | Cyclopropylboronic acid | Potassium cyclopropyltrifluoroborate can be a more stable alternative.[9] |

| Catalyst | Pd(OAc)₂ / SPhos | Other palladium sources and phosphine ligands (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with XPhos or RuPhos) can also be effective.[7][10] |

| Catalyst Loading | 1-5 mol% | Lower catalyst loading is desirable for process efficiency. |

| Ligand Loading | 2-10 mol% | A ligand-to-metal ratio of 2:1 is common. |

| Base | K₃PO₄ | Other bases such as K₂CO₃, Cs₂CO₃, or NaHCO₃ can be screened for optimal results.[6] |

| Solvent | 1,4-Dioxane / Water | Other solvent systems like toluene/water or THF/water can also be employed. |

| Temperature | 80-110 °C | The optimal temperature may vary depending on the specific catalyst and substrates. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |

| Yield | 60-95% | Yields are highly dependent on the specific conditions and purity of reagents. |

Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle:

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Cyclopropylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylpyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors. The pyridine core serves as a versatile scaffold, and the cyclopropyl group can provide favorable interactions within the ATP-binding site of various kinases, potentially enhancing potency and selectivity. The 4-amino group is crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a common feature of many ATP-competitive inhibitors. This document provides detailed protocols for the synthesis of a putative kinase inhibitor derived from this compound and outlines its potential applications in targeting key signaling pathways implicated in cancer.

Kinase Targets and Inhibitor Activities

Derivatives of aminopyridines are known to exhibit inhibitory activity against a range of kinases involved in cell signaling pathways that are often dysregulated in cancer. While specific data for kinase inhibitors directly derived from this compound is not extensively published, based on structurally related aminopyrimidine and aminopyridine inhibitors, potential targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and kinases within the PI3K/Akt/mTOR pathway.

The following table summarizes the in vitro activity of representative aminopyrimidine-based kinase inhibitors against various kinase targets to provide a comparative context.

| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |

| CDK2/cyclin A | Pyrazolo[3,4-b]pyridine derivative | 360 |

| CDK9/cyclin T1 | Pyrazolo[3,4-b]pyridine derivative | 1800 |

| VEGFR-2 | Bicyclic 2-amino-pyrimidine scaffold | 35 - 43 |

| PI3Kα | Imidazo[1,2-a]pyridine derivative | 15 |

| mTOR | Imidazo[1,2-a]pyridine derivative | 28 |

Signaling Pathway Inhibition

Kinase inhibitors derived from aminopyridine scaffolds can modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A key pathway often targeted in cancer is the PI3K/Akt/mTOR signaling cascade. Inhibition of kinases within this pathway can lead to the suppression of tumor growth and induction of apoptosis.

Application Notes and Protocols for the N-Arylation of 3-Cyclopropylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 3-cyclopropylpyridin-4-amine, a key transformation in the synthesis of various compounds of interest in pharmaceutical and materials science research. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate.

Introduction

The N-arylation of heteroaromatic amines is a fundamental reaction in organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds that are prevalent in a wide array of biologically active molecules and functional materials. This compound is a valuable building block, and its N-arylation opens avenues to novel derivatives with potential applications in drug discovery and development. This document outlines two robust and widely used methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance, typically operating under milder conditions than traditional methods.[1][2] The Ullmann condensation, a copper-catalyzed reaction, represents a classical and often cost-effective alternative, particularly for reactions involving aryl iodides.[3]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-arylation of this compound with various aryl halides based on analogous reactions reported in the literature for substituted aminopyridines.[4][5][6]

Table 1: Optimized Conditions for Buchwald-Hartwig N-Arylation of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12-24 | 85-95 |

| 2 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-36 | 70-85 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene | 100 | 8-16 | 90-98 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 12-24 | 80-90 |

Table 2: Optimized Conditions for Ullmann N-Arylation of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90-110 | 24-48 | 75-85 |

| 2 | 1-Iodo-4-methoxybenzene | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 120-140 | 24-48 | 70-80 |

| 3 | 1-Iodo-4-nitrobenzene | CuI (5) | None | K₂CO₃ | NMP | 150 | 12-24 | 80-90 |

| 4 | 3-Iodopyridine | CuI (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24-48 | 65-75 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the flask.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Wash the celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-3-cyclopropylpyridin-4-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

-

Standard reaction glassware

Procedure:

-

To a dry reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

-

Add this compound (1.0 mmol) and the aryl iodide (1.1 mmol) to the vial.

-

Add anhydrous DMSO (4 mL) via syringe.

-

Seal the vial and flush with an inert gas.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl-3-cyclopropylpyridin-4-amine.

Visualizations

The following diagrams illustrate the general workflows for the described N-arylation protocols.

Caption: General workflow for Buchwald-Hartwig N-arylation.

Caption: General workflow for Ullmann N-arylation.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[7][8]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Synthesis of 3-Cyclopropylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential synthetic routes for the preparation of 3-Cyclopropylpyridin-4-amine, a valuable building block in medicinal chemistry. The following sections detail reaction conditions aimed at achieving optimal yields, present experimental protocols, and offer a visual representation of the synthetic strategy and key optimization parameters.

Introduction

This compound is a substituted pyridine derivative with potential applications in the development of novel therapeutic agents. The presence of the cyclopropyl moiety can confer unique pharmacological properties, including enhanced metabolic stability and binding affinity to biological targets. The synthesis of this compound typically involves the formation of a carbon-nitrogen bond at the C4 position of the pyridine ring and the presence of a cyclopropyl group at the C3 position. Common synthetic strategies include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Reaction Conditions for Optimal Yield

The optimal reaction conditions for the synthesis of this compound are highly dependent on the chosen synthetic route. Based on analogous reactions reported in the literature for similar 4-aminopyridine derivatives, a high-yielding approach involves the amination of a 3-cyclopropyl-4-halopyridine precursor. The following table summarizes a set of reaction conditions adapted from a high-yield synthesis of a structurally related aminopyridine, which can serve as a starting point for the optimization of this compound synthesis.

| Parameter | Condition | Notes |

| Starting Material | 4-Chloro-3-cyclopropylpyridine or 4-Bromo-3-cyclopropylpyridine | The bromo-substituted pyridine is generally more reactive. |

| Amine Source | Ammonia (aqueous or gaseous) | An excess of the amine source is typically used. |

| Catalyst | Copper(II) Sulfate (CuSO4) | Other copper salts or palladium catalysts could be explored. |

| Solvent | Methanol or Water | Protic solvents are suitable for this type of amination. |

| Base | Not explicitly required with ammonia | Ammonia itself acts as a base. |

| Temperature | 160-180 °C | High temperatures are often necessary for SNAr on pyridines. |

| Pressure | 5 atm (with gaseous ammonia) | Performed in a sealed autoclave to maintain pressure. |

| Reaction Time | 8 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Reported Yield | 73-95% (for 3-amino-4-methylpyridine) | Yields for this compound may vary. |

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound via a copper-catalyzed amination of a 4-halo-3-cyclopropylpyridine precursor. This protocol is based on a method described for the synthesis of 3-amino-4-methylpyridine and should be adapted and optimized for the specific substrate.[1]

Protocol: Copper-Catalyzed Amination of 4-Bromo-3-cyclopropylpyridine

Materials:

-

4-Bromo-3-cyclopropylpyridine

-

Methanol

-

Copper(II) sulfate (CuSO4)

-

Ammonia (gas)

-

High-pressure autoclave reactor

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a high-pressure autoclave reactor, add 4-Bromo-3-cyclopropylpyridine (1.0 eq), methanol (e.g., 2 mL per mmol of substrate), and copper(II) sulfate (0.03 eq).

-

Seal the reactor and purge with nitrogen gas.

-

Introduce ammonia gas into the reactor until the pressure reaches 5 atm.

-

Heat the reaction mixture to 160 °C with stirring.

-

Maintain the temperature and pressure for 8 hours, monitoring the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by TLC or LC-MS.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia gas in a well-ventilated fume hood.

-

Open the reactor and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the resulting residue in ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Safety Precautions: This reaction should be carried out by a trained chemist in a well-ventilated fume hood. The use of a high-pressure autoclave requires appropriate safety measures and equipment.

Synthetic Pathway and Optimization Workflow

The following diagram illustrates a potential synthetic pathway for this compound and highlights key areas for optimization.

Caption: Synthetic pathway for this compound and key optimization parameters.

Alternative Synthetic Strategies

While the copper-catalyzed amination presents a direct approach, other modern synthetic methods could be employed for the synthesis of this compound, potentially under milder conditions.

-